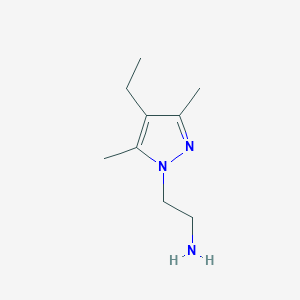

2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine

Description

Properties

IUPAC Name |

2-(4-ethyl-3,5-dimethylpyrazol-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3/c1-4-9-7(2)11-12(6-5-10)8(9)3/h4-6,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKOVPOLLMYNWQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N(N=C1C)CCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672477 | |

| Record name | 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

562815-62-7 | |

| Record name | 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An Integrated Spectroscopic Approach to the Structure Elucidation of 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The unambiguous determination of a molecule's chemical structure is a cornerstone of chemical research and development, particularly within the pharmaceutical and materials science sectors. This guide provides a comprehensive, field-proven workflow for the structure elucidation of the novel compound 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine (CAS No: 562815-62-7).[1][2] By integrating data from orthogonal analytical techniques—namely Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy—we present a self-validating system for structural confirmation. This document moves beyond simple procedural descriptions to explain the causality behind experimental choices, ensuring that researchers can not only replicate the results but also apply the underlying logic to future challenges in compound identification.

Introduction

Pyrazole derivatives are a class of heterocyclic compounds renowned for their prevalence in biologically active molecules and their utility as versatile synthetic intermediates.[3][4] The specific arrangement of substituents on the pyrazole ring dictates the molecule's chemical properties and biological function. Therefore, a rigorous and unequivocal method for structure determination is paramount.

This guide details the systematic process for confirming the structure of this compound. Our analytical strategy is predicated on a logical progression:

-

Molecular Blueprint: Utilize High-Resolution Mass Spectrometry (HRMS) to determine the elemental composition.

-

Connectivity Map: Employ a suite of 1D and 2D NMR experiments to establish the precise arrangement of atoms and substituent connectivity.

-

Functional Group Confirmation: Use Fourier-Transform Infrared (FTIR) spectroscopy to verify the presence of key functional groups.

Each step is designed to provide complementary information, creating a network of evidence that converges on a single, validated structure.

Foundational Analysis: Synthesis Context and Sample Purity

A robust structural elucidation begins with a pure sample. Understanding the synthetic origin of the compound is critical for anticipating potential impurities, such as regioisomers or unreacted starting materials.[5]

A plausible synthesis of the target compound involves a two-step process:

-

Knorr Pyrazole Synthesis: Condensation of 3-ethyl-2,4-pentanedione with hydrazine hydrate to form the 4-ethyl-3,5-dimethyl-1H-pyrazole core. This method avoids regioisomerism due to the symmetrical nature of the diketone.[5][6][7]

-

N-Alkylation: Reaction of the pyrazole core with a suitable 2-aminoethyl electrophile (e.g., 2-bromoethylamine) under basic conditions to introduce the ethanamine side chain at the N1 position.

Following synthesis, purification via column chromatography is essential. The purity of the final compound must be confirmed before proceeding with structural analysis.

Experimental Protocol: Purity Assessment by HPLC-MS

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 acetonitrile/water mixture.

-

Column: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient: Start with a linear gradient from 5% B to 95% B over 15 minutes to ensure separation of any potential impurities.[8]

-

Detection: Employ a Diode Array Detector (DAD) to check for peak purity and a coupled Mass Spectrometer to confirm the mass of the main eluting peak.

-

Acceptance Criterion: The sample is considered sufficiently pure for structural analysis if the main peak constitutes >98% of the total integrated peak area.

Mass Spectrometry: Determining the Molecular Blueprint

Mass spectrometry provides the most direct route to determining a compound's molecular weight and elemental formula, which is the foundational piece of the structural puzzle.[9]

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer for high mass accuracy.[10]

-

Sample Introduction: Infuse the purified sample (dissolved in 50:50 acetonitrile/water with 0.1% formic acid) directly into the source.

-

Ionization Mode: Operate in positive ion mode to generate the protonated molecular ion, [M+H]⁺.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy < 5 ppm.

-

Analysis: Determine the accurate mass of the [M+H]⁺ ion and use the instrument's software to calculate the most plausible elemental composition.

Data Interpretation: Molecular Formula

The molecular formula of this compound is C₉H₁₇N₃ . The expected monoisotopic mass of the neutral molecule is 167.1422 Da. In positive mode ESI, the protonated molecule [M+H]⁺ is observed.

| Parameter | Theoretical Value | Observed Value | Deviation (ppm) |

| Formula | C₉H₁₈N₃⁺ | - | - |

| m/z | 168.1495 | 168.1492 | -1.8 |

This high-accuracy measurement confidently confirms the elemental composition as C₉H₁₇N₃.

Protocol: Tandem Mass Spectrometry (MS/MS)

-

Parent Ion Selection: In the mass spectrometer, isolate the [M+H]⁺ ion (m/z 168.15).

-

Fragmentation: Subject the isolated ions to Collision-Induced Dissociation (CID) with argon gas.

-

Fragment Ion Analysis: Scan for the resulting product ions to generate the MS/MS spectrum.

Fragmentation Analysis

The fragmentation pattern provides clues to the molecule's substructures. Pyrazoles exhibit characteristic fragmentation pathways, often involving the loss of stable neutral molecules.[11]

NMR Spectroscopy: Assembling the Connectivity Puzzle

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution, providing information on the chemical environment, connectivity, and spatial relationships of atoms.[8]

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 10-15 mg of the pure compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

1D Spectra: Acquire ¹H and ¹³C{¹H} spectra on a spectrometer operating at a field strength of 400 MHz or higher.

-

2D Spectra: Acquire standard 2D correlation experiments: COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).[12]

¹H and ¹³C NMR Data Interpretation

The predicted chemical shifts and multiplicities provide a template for interpreting the experimental data. The structure has 7 distinct proton environments and 9 distinct carbon environments.

| Assignment | Group | Predicted ¹H δ (ppm) | Multiplicity | Integration | Predicted ¹³C δ (ppm) |

| 1 | Pyrazole-CH₃ (C3/5) | ~2.2 | s | 3H | ~10-15 |

| 2 | Pyrazole-CH₃ (C5/3) | ~2.2 | s | 3H | ~10-15 |

| 3 | Pyrazole-CH₂ CH₃ | ~2.4 | q | 2H | ~18-23 |

| 4 | Pyrazole-CH₂CH₃ | ~1.1 | t | 3H | ~13-18 |

| 5 | N-CH₂ CH₂NH₂ | ~4.0 | t | 2H | ~48-53 |

| 6 | N-CH₂CH₂ NH₂ | ~2.9 | t | 2H | ~40-45 |

| 7 | N-CH₂CH₂NH₂ | ~1.5 (broad) | s | 2H | - |

| 8 | Pyrazole C 3/5 | - | - | - | ~145-150 |

| 9 | Pyrazole C 5/3 | - | - | - | ~138-142 |

| 10 | Pyrazole C 4 | - | - | - | ~115-120 |

Note: The two methyl groups at C3 and C5 may have slightly different chemical shifts.

2D NMR Data Interpretation: Confirming Connectivity

While 1D NMR suggests the presence of the required fragments, 2D NMR provides the definitive proof of how they are connected.

-

COSY: Will show correlations between H3↔H4 (ethyl group) and H5↔H6 (ethanamine chain), confirming these fragments.

-

HSQC: Will connect each proton signal to its directly attached carbon (e.g., the quartet at ~2.4 ppm to the carbon at ~20 ppm).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall structure. The crucial correlations are:

-

Protons at H5 (N-CH₂ ) will show a correlation to the pyrazole carbons C3 and C5, unambiguously proving N1 substitution .

-

Protons at H3 (ethyl CH₂ ) will show correlations to pyrazole carbons C3, C4, and C5, confirming its position at C4.

-

Protons of the methyl groups (H1, H2) will show correlations to their attached carbons (C3/C5) and the adjacent pyrazole carbons.

-

References

- 1. This compound - CAS:562815-62-7 - 阿镁生物 [amaybio.com]

- 2. Your Inquiry on this compound | Chemical-Suppliers [chemical-suppliers.eu]

- 3. 2-(4-Ethyl-1H-pyrazol-1-yl)ethan-1-amine|C7H13N3 [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. Pyrazole synthesis [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

synthesis of 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine

An In-depth Technical Guide to the Synthesis of 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine

Authored by a Senior Application Scientist

Foreword: The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." This guide provides a detailed, field-proven methodology for the , a valuable bifunctional building block. We will dissect the synthesis from first principles, moving from strategic retrosynthetic analysis to detailed, step-by-step protocols and rigorous characterization. This document is intended for researchers, medicinal chemists, and process development scientists who require a robust and reproducible route to this important intermediate.

Strategic Design: A Retrosynthetic Approach

A logical synthesis begins with a sound retrosynthetic strategy. The target molecule, this compound, offers two primary points for disconnection. The most logical approach is to sever the C-N bond connecting the ethanamine side chain to the pyrazole ring. This disconnection simplifies the target into two key synthons: the stable, aromatic 4-ethyl-3,5-dimethyl-1H-pyrazole core and a two-carbon electrophile bearing a protected amino group.

Further deconstruction of the pyrazole core itself leads us to the classic and highly reliable Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[3] This pathway is advantageous due to the commercial availability and low cost of the required precursors.

Caption: Retrosynthetic analysis of the target compound.

Synthesis of the Core Heterocycle: 4-Ethyl-3,5-dimethyl-1H-pyrazole

The foundation of the synthesis is the construction of the substituted pyrazole ring. The Knorr-type condensation of 3-ethylpentane-2,4-dione with hydrazine hydrate is a robust and high-yielding method.

Mechanism of the Knorr Pyrazole Synthesis

The reaction proceeds via initial nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons of the diketone, forming a hydrazone intermediate. Subsequent intramolecular cyclization occurs as the second nitrogen attacks the remaining carbonyl group. The final step is a dehydration event, which drives the reaction forward and results in the formation of the stable aromatic pyrazole ring.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(4-Ethyl-1H-pyrazol-1-yl)ethan-1-amine|C7H13N3 [benchchem.com]

An In-depth Technical Guide to 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine (CAS No. 562815-62-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. This document delves into its synthesis, physicochemical characteristics, and its emerging role as a versatile building block for the development of targeted therapeutics, particularly kinase inhibitors.

Introduction: The Pyrazole Scaffold in Drug Discovery

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The structural versatility of the pyrazole ring allows for multi-directional substitution, enabling the fine-tuning of steric and electronic properties to achieve desired biological activity and pharmacokinetic profiles. The subject of this guide, this compound, combines the pyrazole core with a reactive primary amine, making it a valuable intermediate for constructing more complex molecular architectures.[2]

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug development, influencing formulation, bioavailability, and safety.

| Property | Value | Source |

| CAS Number | 562815-62-7 | [Multiple Chemical Suppliers] |

| Molecular Formula | C₉H₁₇N₃ | [2] |

| Molecular Weight | 167.25 g/mol | Calculated |

| Appearance | Not specified in literature; likely an oil or low-melting solid | Inferred |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO | Inferred from related structures[3] |

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process, beginning with the construction of the substituted pyrazole core, followed by the introduction of the ethanamine side chain.

Retrosynthetic Analysis

A logical approach to the synthesis of the target molecule involves a retrosynthetic disconnection of the N-alkyl side chain, leading back to the 4-ethyl-3,5-dimethyl-1H-pyrazole intermediate. This intermediate can be further disconnected via a Knorr-type pyrazole synthesis from a suitable 1,3-dicarbonyl compound and a hydrazine derivative.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol

The following protocol is a generalized procedure based on established methods for pyrazole synthesis and N-alkylation. Optimization of reaction conditions, including temperature, reaction time, and purification methods, is essential for achieving high yields and purity.

Step 1: Synthesis of 3-Ethyl-2,4-pentanedione

This β-diketone can be synthesized via the acylation of 2-pentanone with ethyl acetate in the presence of a strong base like sodium ethoxide.

Step 2: Synthesis of 4-Ethyl-3,5-dimethyl-1H-pyrazole

This step follows the classical Knorr pyrazole synthesis.

-

Materials: 3-Ethyl-2,4-pentanedione, Hydrazine hydrate, Ethanol.

-

Procedure:

-

Dissolve 3-ethyl-2,4-pentanedione (1 equivalent) in ethanol in a round-bottom flask.

-

Slowly add hydrazine hydrate (1.1 equivalents) to the solution at room temperature.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield 4-ethyl-3,5-dimethyl-1H-pyrazole.

-

Step 3: Synthesis of this compound

This final step involves the N-alkylation of the pyrazole intermediate.

-

Materials: 4-Ethyl-3,5-dimethyl-1H-pyrazole, 2-(Boc-amino)ethyl bromide, Sodium hydride (NaH), N,N-Dimethylformamide (DMF), Trifluoroacetic acid (TFA), Dichloromethane (DCM).

-

Procedure:

-

To a solution of 4-ethyl-3,5-dimethyl-1H-pyrazole (1 equivalent) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-(Boc-amino)ethyl bromide (1.1 equivalents) and stir the reaction mixture at room temperature overnight.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude Boc-protected intermediate by column chromatography.

-

Dissolve the purified intermediate in dichloromethane and add trifluoroacetic acid (excess).

-

Stir the mixture at room temperature for 2-4 hours to remove the Boc protecting group.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the final product with dichloromethane.

-

Dry the organic layer and concentrate under reduced pressure to obtain this compound.

-

Characterization

The structure and purity of the synthesized compound should be confirmed using a combination of spectroscopic and analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. While experimental spectra for the title compound are not publicly available, expected chemical shifts can be predicted based on similar structures.[4][5]

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.

Applications in Drug Discovery: A Focus on Kinase Inhibition

The pyrazole scaffold is a key feature in numerous kinase inhibitors approved for clinical use or in development.[6] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[7] The primary amine of this compound serves as a versatile handle for the introduction of various pharmacophoric groups to target the ATP-binding site of kinases.

Caption: Role of the pyrazole-ethanamine scaffold in kinase inhibition.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of compounds derived from this compound against a specific kinase. The ADP-Glo™ Kinase Assay is a common luminescent-based method.[1]

-

Materials:

-

Recombinant kinase of interest

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

Test compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well white, flat-bottom plates

-

Luminescence-capable plate reader

-

-

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

Add 5 µL of the diluted compounds, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.[1]

-

Add 10 µL of the kinase enzyme solution to all wells.[1]

-

Incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.[1]

-

Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate. The ATP concentration should be near the Kₘ value for the kinase.[1]

-

Incubate for 30-60 minutes at 30°C.

-

Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent as per the manufacturer's instructions.

-

Measure the luminescence. The signal is inversely proportional to kinase inhibition.

-

Calculate the percent inhibition for each concentration and determine the IC₅₀ value using a suitable data analysis software.

-

Safety and Handling

While specific toxicology data for this compound is not available, as a primary amine, it should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Work in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable building block for the synthesis of novel bioactive molecules. Its pyrazole core provides a proven scaffold for interacting with biological targets, while the primary amine allows for straightforward derivatization. This compound holds significant potential for the development of new therapeutics, particularly in the area of kinase inhibition for oncology and other indications. Further research is warranted to fully explore its pharmacological properties and to develop specific synthetic protocols and applications.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-(4-Ethyl-1H-pyrazol-1-yl)ethan-1-amine|C7H13N3 [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. banglajol.info [banglajol.info]

- 5. researchgate.net [researchgate.net]

- 6. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine

Foreword: Charting a Course into the Pharmacology of a Novel Pyrazole Derivative

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of compounds with a broad spectrum of pharmacological activities.[1][2] From potent anti-inflammatory agents to novel therapeutics for neurodegenerative disorders, the versatility of the pyrazole scaffold is well-documented.[2][3][4][5][6][7] This guide delves into the hypothesized mechanism of action of a specific, yet understudied, pyrazole derivative: 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine. While direct pharmacological data for this compound is not extensively published, by leveraging the wealth of information on structurally related pyrazole derivatives, we can construct a robust, data-driven hypothesis regarding its primary biological targets and cellular effects. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive technical overview and a roadmap for empirical validation.

Molecular Profile of this compound

To understand the potential mechanism of action, we must first consider the structural features of the molecule.

-

Core Structure: A pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms. This core is known for its ability to engage in various biological interactions.

-

Substituents:

-

An ethanamine group at the 1-position of the pyrazole ring. The primary amine of this group is a key functional moiety that can participate in hydrogen bonding and ionic interactions.

-

Two methyl groups at the 3 and 5-positions, which contribute to the lipophilicity and steric profile of the molecule.

-

An ethyl group at the 4-position, further influencing its steric and electronic properties.

-

The presence of the ethanamine side chain is particularly noteworthy, as it is a common feature in many neuroactive compounds.

Primary Hypothesized Mechanism of Action: Monoamine Oxidase (MAO) Inhibition

A substantial body of evidence points towards pyrazole derivatives as potent inhibitors of monoamine oxidase (MAO).[3][4][5][6][7] MAO is a flavin-containing enzyme responsible for the oxidative deamination of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[3][4][5] Inhibition of MAO leads to an increase in the synaptic concentration of these neurotransmitters, a mechanism central to the action of many antidepressant and anti-Parkinson's disease drugs.

Given the structural similarities of this compound to known pyrazole-based MAO inhibitors, it is highly probable that this compound acts as an MAO inhibitor. The pyrazole ring can be considered a cyclic hydrazine moiety, a chemical class from which early MAO inhibitors were derived.[3][4][5]

The Signaling Pathway of MAO Inhibition

The proposed signaling pathway is illustrated below:

Caption: Hypothesized MAO Inhibition Pathway.

Experimental Validation of MAO Inhibition

To empirically validate this hypothesis, a series of well-established assays are required.

Experimental Protocol: In Vitro MAO Inhibition Assay

-

Objective: To determine the inhibitory potential and selectivity of the compound against MAO-A and MAO-B isoforms.

-

Materials:

-

Recombinant human MAO-A and MAO-B enzymes.

-

Kynuramine (for MAO-A) or benzylamine (for MAO-B) as substrates.

-

Clorgyline (selective MAO-A inhibitor) and Selegiline (selective MAO-B inhibitor) as positive controls.

-

This compound.

-

Phosphate buffer (pH 7.4).

-

Fluorometric or spectrophotometric plate reader.

-

-

Procedure:

-

Prepare serial dilutions of the test compound and control inhibitors.

-

In a 96-well plate, add the respective MAO isoform, buffer, and the test compound/control.

-

Pre-incubate the mixture at 37°C for 15 minutes.

-

Initiate the reaction by adding the substrate.

-

Monitor the production of the fluorescent (4-hydroxyquinoline for kynuramine) or chromogenic product over time.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the reaction rate against the inhibitor concentration.

-

-

Data Analysis: The IC50 values will quantify the potency of the compound as an MAO inhibitor. Comparing the IC50 values for MAO-A and MAO-B will reveal its selectivity.

Other Potential Mechanisms of Action

While MAO inhibition is the primary hypothesis, the diverse bioactivities of pyrazole derivatives suggest other potential targets.[8][9][10][11]

Acetylcholinesterase (AChE) Inhibition

Several pyrazoline compounds have demonstrated potent acetylcholinesterase (AChE) inhibitory activity.[8][9] AChE is responsible for the breakdown of the neurotransmitter acetylcholine. Its inhibition is a key therapeutic strategy for Alzheimer's disease.

Experimental Protocol: Ellman's Assay for AChE Inhibition

-

Objective: To assess the ability of the compound to inhibit AChE activity.

-

Materials:

-

Acetylcholinesterase (from electric eel or human recombinant).

-

Acetylthiocholine iodide (substrate).

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Donepezil or Tacrine as a positive control.

-

Test compound.

-

Phosphate buffer (pH 8.0).

-

-

Procedure:

-

In a 96-well plate, add buffer, DTNB, the test compound/control, and AChE enzyme.

-

Pre-incubate at 25°C for 10 minutes.

-

Initiate the reaction by adding the acetylthiocholine iodide substrate.

-

Measure the absorbance at 412 nm at regular intervals. The rate of color change is proportional to AChE activity.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Cannabinoid Receptor (CB1) Antagonism

Certain pyrazole derivatives are known to act as antagonists at the cannabinoid CB1 receptor.[10] This target is implicated in appetite regulation, pain, and mood.

Carbonic Anhydrase Inhibition

Structure-activity relationship studies have identified pyrazole derivatives as inhibitors of carbonic anhydrase isoforms.[11] These enzymes are involved in various physiological processes, including pH regulation and fluid balance.

Summary of Potential Biological Activities and Targets

The table below summarizes the potential biological activities of this compound based on the known pharmacology of the pyrazole scaffold.

| Potential Biological Target | Associated Pharmacological Activity | Therapeutic Area | Key References |

| Monoamine Oxidase (MAO) | Antidepressant, Anticonvulsant | Neurology, Psychiatry | [3][4][5][6][7] |

| Acetylcholinesterase (AChE) | Neuroprotection, Cognitive Enhancement | Neurology (e.g., Alzheimer's) | [8][9] |

| Cannabinoid Receptor 1 (CB1) | Appetite suppression, Anti-addictive | Metabolic Disorders, Psychiatry | [10] |

| Carbonic Anhydrases | Diuretic, Antiglaucoma | Various | [11] |

| Various Protein Kinases | Anti-proliferative, Anti-angiogenic | Oncology | [12] |

Proposed Experimental Workflow for Mechanism of Action Elucidation

A systematic approach is necessary to definitively determine the mechanism of action.

Caption: Experimental Workflow for MoA Elucidation.

Conclusion and Future Directions

This compound is a compound of significant interest due to its pyrazole core, a privileged scaffold in medicinal chemistry. Based on extensive literature on related compounds, the most probable mechanism of action is the inhibition of monoamine oxidase. However, other potential targets such as acetylcholinesterase cannot be discounted. The experimental protocols and workflow detailed in this guide provide a clear and scientifically rigorous path to elucidating its precise pharmacological profile. Further research, beginning with broad target screening followed by specific enzymatic and cell-based assays, will be crucial in unlocking the full therapeutic potential of this promising molecule.

References

- 1. mdpi.com [mdpi.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. The State of the Art of Pyrazole Derivatives as Monoamine Oxidase...: Ingenta Connect [ingentaconnect.com]

- 4. benthamscience.com [benthamscience.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents. | Semantic Scholar [semanticscholar.org]

- 8. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. US11684620B2 - Pharmaceutical compositions comprising N-(3,5-dimethoxyphenyl)-Nâ²-(1-methylethyl)-N-[3-(1-methyl-1H-pyrazol-4-yl)quinoxalin-6-yl]ethane-1,2-diamine - Google Patents [patents.google.com]

Deconvolution and Validation of Therapeutic Targets for 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine: A Strategic Workflow

An In-Depth Technical Guide

Introduction: The Pyrazole Scaffold and the Target Identification Imperative

The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. The specific molecule of interest, 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine, combines this heterocyclic core with an ethanamine sidechain, suggesting a potential interaction with targets that recognize a cationic amine, such as certain kinases, G-protein coupled receptors (GPCRs), or ion channels.

However, without pre-existing biological data, the compound is a "pharmacological orphan." The critical challenge, therefore, is to identify its specific molecular binding partner(s) and elucidate the subsequent biological consequences. A purely speculative approach is inefficient. A robust target identification campaign must be a systematic process of hypothesis generation followed by empirical validation. This guide details such a campaign.

Part 1: Hypothesis Generation via Computational Target Prediction

The initial phase of our strategy leverages computational methods to generate a high-quality, ranked list of potential protein targets. This in silico approach is cost-effective and rapidly narrows the vastness of the human proteome to a manageable set of testable hypotheses.

Ligand-Based Similarity Analysis

The foundational principle here is that structurally similar molecules often exhibit similar biological activities. By comparing our lead compound to databases of molecules with known targets, we can infer potential interactions.

-

Methodology:

-

Generate a 2D and 3D representation of this compound.

-

Utilize chemical informatics platforms such as ChEMBL or PubChem to search for compounds with high Tanimoto similarity scores.

-

Analyze the annotated biological targets of the identified structural analogs.

-

-

Causality & Rationale: This method is predicated on the similar-property principle. The ethanamine sidechain, for instance, may lead to matches with known inhibitors of amine-binding proteins. The pyrazole core is a well-known "hinge-binding" motif for many protein kinases, making this a primary target class to investigate.

Reverse Docking (Target Fishing)

This structure-based approach inverts the typical docking paradigm. Instead of screening a library of ligands against a single target, we screen our single ligand against a library of protein binding sites.

-

Methodology:

-

Submit the 3D structure of the compound to a reverse docking server like SwissTargetPrediction or PharmMapper.

-

These servers algorithmically fit the ligand into the binding pockets of thousands of proteins from the Protein Data Bank (PDB).

-

The output is a ranked list of potential targets based on the predicted binding energy or fit score.

-

-

Trustworthiness: The strength of this approach lies in its unbiased, proteome-wide screening capability. However, computational predictions are not proof. They are hypotheses that require experimental validation. High-scoring hits should be prioritized, particularly if multiple computational methods (e.g., similarity and docking) converge on the same protein or protein family.

The overall workflow for this initial computational phase is summarized below.

Caption: Workflow for computational target prediction.

Part 2: Experimental Validation of Drug-Target Interaction

With a list of prioritized targets from our in silico screen, we transition to the laboratory to empirically validate these predictions. The goal is to demonstrate a direct, high-affinity, and specific physical interaction between the compound and its putative target.

Phenotypic Screening: Finding a Biological Effect

In parallel with validating predicted targets, it is often insightful to ask a broader question: what biological effect does this compound have on cells? A phenotypic screen can provide an unbiased entry point for target deconvolution if the computational hits prove false or if the mechanism is novel.

-

Rationale: A measurable phenotype (e.g., cell death, inhibition of cytokine release) provides a functional readout that can be used to trace back to the upstream target. For instance, if the compound induces apoptosis specifically in BRAF-mutant melanoma cells, this strongly suggests an interaction with the MAPK signaling pathway.

Protocol 1: Cell Viability Assessment via MTT Assay

This protocol determines the concentration at which our compound affects cell viability, a crucial first-pass phenotypic screen.

-

Cell Seeding: Plate cancer cell lines (e.g., A375 for melanoma, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in appropriate cell culture medium. Replace the medium in the wells with the medium containing the compound or a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Plot the absorbance against the log of the compound concentration and fit to a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).

Biophysical Validation: Confirming Direct Binding

Biophysical assays are the gold standard for confirming a direct physical interaction between a ligand and a protein target. Surface Plasmon Resonance (SPR) is a premier technology for this purpose as it provides real-time kinetics and affinity data without the need for labels.

-

Rationale & Expertise: We choose SPR because it provides not only the binding affinity (KD) but also the association (ka) and dissociation (ko) rates. This kinetic information is invaluable for structure-activity relationship (SAR) studies and for distinguishing between a transient, non-specific interaction and a stable, drug-like binding event.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol outlines the validation of a predicted kinase target (e.g., "Kinase X").

-

Chip Preparation: Select a sensor chip (e.g., a CM5 chip) and immobilize the recombinant Kinase X protein onto the chip surface using standard amine coupling chemistry. Aim for a ligand density that will produce a response of ~100-200 Response Units (RU). Leave one flow cell blank to serve as a reference surface.

-

Analyte Preparation: Prepare a series of precise dilutions of this compound in an appropriate running buffer (e.g., HBS-EP+). The concentration range should bracket the expected KD (e.g., 100 µM to 1 nM). Include a zero-concentration (buffer only) sample for double referencing.

-

Binding Assay:

-

Inject the different concentrations of the compound over the protein and reference surfaces at a constant flow rate (e.g., 30 µL/min).

-

Monitor the association phase (typically 60-180 seconds).

-

Switch back to running buffer and monitor the dissociation phase (typically 180-600 seconds).

-

-

Regeneration: If necessary, inject a regeneration solution (e.g., a pulse of low pH glycine or high salt) to remove any remaining bound analyte and prepare the surface for the next injection.

-

Data Analysis:

-

Subtract the reference channel signal from the active channel signal.

-

Subtract the signal from the "buffer only" injection (double referencing).

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) using the instrument's analysis software to calculate ka, kd, and the equilibrium dissociation constant (KD = kd/ka).

-

Data Presentation: Summarizing Biophysical Results

Quantitative data from validation experiments should be tabulated for clear comparison.

| Predicted Target | Method | Measured Affinity (K D) | Association Rate (k a) (1/Ms) | Dissociation Rate (k d) (1/s) |

| Kinase X | SPR | 50 nM | 1.5 x 10^5 | 7.5 x 10^-3 |

| Kinase Y | SPR | 1.2 µM | 2.3 x 10^4 | 2.8 x 10^-2 |

| GPCR Z | ITC | > 100 µM | Not Determined | Not Determined |

| Kinase A | SPR | No Binding Detected | - | - |

Table 1: Hypothetical biophysical validation data for this compound against top computational hits. A low K D value indicates strong binding.

Part 3: Elucidating Mechanism of Action (MoA)

Confirming a direct binding target is a milestone, but not the end of the journey. The next critical phase is to understand the functional consequence of this binding event within a cellular context. Does the compound inhibit or activate the target? What are the downstream effects on the associated signaling pathway?

Target Engagement in a Cellular Environment

A key step is to demonstrate that the compound engages its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

-

Principle & Trustworthiness: CETSA is based on the principle that a ligand binding to a protein stabilizes it against thermal denaturation. By heating intact cells treated with the compound and then measuring the amount of soluble (non-denatured) target protein remaining, we can confirm target engagement. A positive result provides strong, self-validating evidence that the drug reaches and binds its target in a physiological setting.

Mapping Downstream Signaling

Once target engagement is confirmed, we must map the downstream pathway modulation. For a kinase inhibitor, this involves assessing the phosphorylation state of its known substrates.

-

Methodology:

-

Treat cells with an effective concentration of the compound (e.g., 5-10x the IC50 from viability assays).

-

Lyse the cells at various time points.

-

Use Western Blotting with phospho-specific antibodies to probe for changes in the signaling cascade. For example, if the target is a MAPK pathway kinase like MEK1, we would probe for levels of phosphorylated ERK (p-ERK), its direct substrate.

-

-

Expertise: A decrease in p-ERK levels following treatment would serve as compelling evidence that our compound not only binds MEK1 but also inhibits its catalytic activity, thus validating its mechanism of action.

The diagram below illustrates a hypothetical signaling cascade initiated by the drug-target interaction.

Caption: Hypothetical signaling pathway modulation.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-step workflow for the identification and validation of therapeutic targets for the novel compound this compound. By integrating predictive computational screening with definitive biophysical and cell-based assays, this strategy maximizes the probability of success while ensuring that resources are directed toward the most promising hypotheses.

The successful completion of this workflow—from a ranked list of computational hits to the confirmation of downstream pathway modulation in cells—provides a comprehensive data package. This package not only elucidates the compound's mechanism of action but also lays the essential groundwork for future lead optimization, preclinical development, and ultimately, the potential translation of a novel chemical entity into a life-saving therapeutic.

An In-Depth Technical Guide to the In Vitro Evaluation of 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Derivatives of this five-membered aromatic heterocycle are known to possess anticancer, anti-inflammatory, antimicrobial, and antidepressant properties, among others. The compound 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine, with its distinct substitution pattern, represents a novel chemical entity with significant therapeutic potential. This guide provides a comprehensive framework for its initial in vitro characterization, designed for researchers and scientists in drug development. The proposed studies are structured to systematically evaluate its bioactivity, elucidate its potential mechanisms of action, and establish a foundation for further preclinical development.

The molecule under investigation, this compound, has the molecular formula C₉H₁₇N₃ and a molecular weight of 167.25 g/mol . Its structure features a pyrazole ring substituted with an ethanamine side chain, suggesting potential for diverse biological interactions and making it a compelling candidate for thorough investigation.

Part 1: Proposed Tiered In Vitro Evaluation Strategy

A systematic, tiered approach is recommended to efficiently screen for biological activity and subsequently probe the mechanism of action. This strategy ensures that resources are directed toward the most promising therapeutic avenues.

Caption: Proposed tiered workflow for in vitro evaluation.

Part 2: Tier 1 - Primary Screening Protocols

Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3] It is predicated on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[2]

Experimental Protocol

-

Cell Seeding:

-

Seed a panel of human cancer cell lines (e.g., MCF-7 breast, DU145 prostate, A549 lung) and a normal human cell line (e.g., BEAS-2B bronchial epithelial) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Replace the medium in each well with 100 µL of medium containing the test compound concentrations. Include vehicle-only controls.

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used for background subtraction.[2]

-

Data Presentation

| Cell Line | Compound Concentration (µM) | % Viability (Mean ± SD) | IC₅₀ (µM) |

| MCF-7 | 0.1, 1, 10, 50, 100 | Data to be filled | TBD |

| DU145 | 0.1, 1, 10, 50, 100 | Data to be filled | TBD |

| A549 | 0.1, 1, 10, 50, 100 | Data to be filled | TBD |

| BEAS-2B | 0.1, 1, 10, 50, 100 | Data to be filled | TBD |

Antimicrobial Screening: Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6]

Experimental Protocol

-

Inoculum Preparation:

-

Prepare a standardized inoculum of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard.[5]

-

Dilute the standardized inoculum to the appropriate final concentration for testing in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[5]

-

-

Microdilution Plate Setup:

-

Incubation:

-

Cover the plates and incubate at 37°C for 18-24 hours for bacteria or 24-48 hours for yeast.

-

-

MIC Determination:

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.[5]

-

Data Presentation

| Microorganism | Compound MIC (µg/mL) | Positive Control MIC (µg/mL) |

| S. aureus (ATCC 29213) | TBD | e.g., Vancomycin |

| E. coli (ATCC 25922) | TBD | e.g., Ciprofloxacin |

| C. albicans (ATCC 90028) | TBD | e.g., Fluconazole |

Part 3: Tier 2 - Target-Specific Assays

Anti-Inflammatory Potential: COX-1/COX-2 Inhibition Assay

This assay measures the ability of the test compound to inhibit the cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.[8]

Experimental Protocol

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), heme, and either COX-1 (ovine) or COX-2 (human recombinant) enzyme.[9]

-

-

Inhibitor Incubation:

-

Reaction and Detection:

Potential Antidepressant Activity: MAO-A/MAO-B Inhibition Assay

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of monoamine neurotransmitters.[11] Inhibition of these enzymes is a therapeutic strategy for depression and neurodegenerative diseases.[12]

Experimental Protocol

-

Enzyme and Inhibitor Pre-incubation:

-

Reaction Initiation:

-

Signal Detection:

Part 4: Tier 3 - Mechanistic Studies for Cytotoxic Hits

If the compound shows selective cytotoxicity against cancer cells in Tier 1, the following mechanistic studies are proposed.

Caption: Workflow for mechanistic investigation of cytotoxic activity.

Cell Cycle Analysis

This assay determines if the compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).

Experimental Protocol

-

Cell Treatment and Harvesting: Treat cancer cells with the IC₅₀ concentration of the compound for 24-48 hours. Harvest the cells by trypsinization.

-

Fixation: Wash cells with PBS and fix them in ice-cold 70% ethanol while vortexing. Cells can be stored at 4°C for several weeks.[15]

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[15][16]

-

Flow Cytometry: Incubate for 15-30 minutes at room temperature, protected from light. Analyze the DNA content by flow cytometry.[15][16]

Apoptosis Assay: Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol

-

Cell Treatment and Collection: Treat cells with the IC₅₀ concentration of the compound. Collect both adherent and floating cells.

-

Staining: Wash 1-5 x 10⁵ cells with cold PBS and resuspend in 1X Annexin V Binding Buffer.[17][18]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[18]

-

Incubation and Analysis: Incubate for 15 minutes at room temperature in the dark.[19] Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.[19]

Reactive Oxygen Species (ROS) Detection

This assay measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[20]

Experimental Protocol

-

Cell Seeding and Treatment: Seed cells in a 24-well or 96-well plate and treat with the test compound.[20]

-

DCFH-DA Staining: Remove the treatment medium and wash the cells. Add the DCFH-DA working solution (e.g., 10 µM) and incubate at 37°C for 30 minutes.[20][21]

-

Measurement: Wash the cells with PBS. Measure fluorescence intensity with a microplate reader (Ex/Em = 485/530 nm) or visualize using a fluorescence microscope.[20][22]

Tubulin Polymerization Inhibition Assay

This assay determines if the compound interferes with the assembly of microtubules, a common mechanism for anticancer drugs.[23]

Experimental Protocol

-

Reaction Setup: On ice, prepare a reaction mix containing purified tubulin (>99% pure), GTP, and a fluorescence-based reporter in a polymerization buffer.[24]

-

Compound Addition: In a pre-warmed 96-well plate, add the test compound or controls (e.g., Nocodazole as an inhibitor, Paclitaxel as an enhancer).[24]

-

Initiation and Monitoring: Initiate polymerization by adding the ice-cold tubulin reaction mix to the wells and immediately transferring the plate to a microplate reader pre-warmed to 37°C.[24]

-

Data Acquisition: Monitor the increase in fluorescence (or turbidity at 350 nm) over time (e.g., every 30 seconds for 90 minutes).

References

- 1. 2-(4-Ethyl-1H-pyrazol-1-yl)ethan-1-amine|C7H13N3 [benchchem.com]

- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Broth Microdilution | MI [microbiology.mlsascp.com]

- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. rr-asia.woah.org [rr-asia.woah.org]

- 8. benchchem.com [benchchem.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 13. resources.bio-techne.com [resources.bio-techne.com]

- 14. Monoamine Oxidase-A Inhibition and Associated Antioxidant Activity in Plant Extracts with Potential Antidepressant Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. static.igem.org [static.igem.org]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]

- 22. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]

- 23. In vitro Tubulin Polymerization Assay 99 Pure Millipore [sigmaaldrich.com]

- 24. benchchem.com [benchchem.com]

The Pyrazole Core: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Significance of the Pyrazole Scaffold

The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] First synthesized by Knorr in 1883, this seemingly simple scaffold has proven to be a "privileged structure," a framework that can provide ligands for diverse biological targets, leading to a remarkable breadth of pharmacological activities.[1] Its prevalence in FDA-approved drugs—from the anti-inflammatory blockbuster Celecoxib to pioneering kinase inhibitors and metabolic modulators—testifies to its versatility and robust drug-like properties.[3][4][5] More than 40 pyrazole-containing therapeutics have received FDA approval, highlighting the pivotal role of this chemical framework in drug optimization and development.[6]

This guide, intended for researchers and drug development professionals, moves beyond a simple catalog of pyrazole-containing drugs. As a Senior Application Scientist, the objective is to provide a deeper understanding of the causality behind the pyrazole core's success. We will explore its fundamental physicochemical properties, delve into key synthetic and analytical strategies, and dissect its role in modulating major drug target classes through detailed case studies. The focus will be on the strategic rationale that underpins its use, from bioisosteric replacement to the fine-tuning of pharmacokinetic and pharmacodynamic profiles.

Part 1: The Pyrazole Core - Physicochemical Properties and Design Rationale

The utility of the pyrazole ring in drug design is not accidental; it stems from a unique combination of electronic, steric, and hydrogen-bonding characteristics. Understanding these properties is crucial for rationally incorporating the scaffold into a lead optimization campaign.

Structural and Electronic Profile

Pyrazole is an aromatic heterocycle whose two nitrogen atoms impart distinct properties. The N-1 nitrogen is pyrrole-like and can act as a hydrogen bond donor, while the N-2 nitrogen is pyridine-like and serves as a hydrogen bond acceptor.[5] This duality is fundamental to its ability to form specific, high-affinity interactions within biological targets.

A critical feature is its tautomerism. In unsymmetrically substituted pyrazoles, a proton can reside on either nitrogen atom, leading to a mixture of tautomers.[2][5] This has significant implications for synthesis, as alkylation can produce a mixture of N-1 and N-2 isomers, and for receptor binding, where the molecule may adopt a specific tautomeric form to optimize interactions.[5]

The Pyrazole as a Versatile Bioisostere

Bioisosterism—the replacement of a functional group with another that retains similar biological activity—is a cornerstone of medicinal chemistry. The pyrazole ring is a master of this, serving as a non-classical bioisostere for various moieties, which allows for the optimization of potency, selectivity, and ADME properties.[7][8]

-

Arene and Phenol Bioisostere: Pyrazole can replace benzene or phenol rings. While electronically different, it can mimic the spatial arrangement of an aryl ring while introducing significant changes to physicochemical properties. Notably, pyrazole (ClogP ≈ 0.24) is significantly less lipophilic than benzene (ClogP ≈ 2.14).[5] This strategy can enhance aqueous solubility and modulate metabolic stability, often replacing metabolically vulnerable phenols.

-

Amide Bioisostere: The pyrazole core has been successfully used as a replacement for the amide functional group.[7][8] This is a powerful strategy to improve metabolic stability against proteases, enhance cell permeability, and lock the molecule into a more rigid, bioactive conformation.[8]

The decision to use a pyrazole as a bioisostere is a strategic one. It is employed not merely to occupy space but to introduce hydrogen bonding vectors, alter lipophilicity, improve metabolic stability, and explore new intellectual property space.[5][7]

| Property | Value/Description | Significance in Drug Design |

| pKa | ~2.5 | Weakly basic; typically not protonated at physiological pH, which can be favorable for membrane permeability. |

| ClogP | ~0.24 | Low lipophilicity compared to benzene, allowing for improved aqueous solubility.[5] |

| Hydrogen Bonding | N-1 is a donor; N-2 is an acceptor. | Provides directional interactions to anchor the molecule in a binding pocket.[5] |

| Metabolic Stability | Generally high | The aromatic ring is resistant to oxidative metabolism, enhancing drug half-life. |

| Tautomerism | Exists in unsymmetrically substituted pyrazoles | Can influence receptor recognition and synthetic outcomes.[2][5] |

Part 2: Synthesis and Characterization of Pyrazole Derivatives

The synthetic accessibility of the pyrazole core is a primary reason for its widespread use.[9] Numerous methods exist, with the Knorr pyrazole synthesis and 1,3-dipolar cycloadditions being the most common.

Key Synthetic Methodologies

The classical and most utilized method is the Knorr synthesis , which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent, such as an α,β-unsaturated ketone.[1][10] This method is robust, versatile, and allows for the introduction of a wide range of substituents at various positions of the pyrazole ring.

Another powerful technique is the 1,3-dipolar cycloaddition of diazo compounds with alkynes, or nitrilimines with alkenes.[10] This approach offers excellent control over regioselectivity, which can be a challenge in the Knorr synthesis with unsymmetrical precursors.

Caption: Common synthetic routes to the pyrazole core.

Experimental Protocol: Knorr Synthesis of a Diaryl-Substituted Pyrazole

This protocol provides a representative procedure for synthesizing a pyrazole derivative, a common scaffold in COX-2 inhibitors. The rationale is to use readily available starting materials in a straightforward condensation/cyclization reaction.

Objective: To synthesize 1,3-diaryl-5-methylpyrazole.

Materials:

-

1-Aryl-1,3-butanedione (1.0 eq)

-

Arylhydrazine hydrochloride (1.1 eq)

-

Ethanol (as solvent)

-

Glacial Acetic Acid (catalyst)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 1-aryl-1,3-butanedione (1.0 eq) and ethanol (10 mL per mmol of dione).

-

Reagent Addition: Add the arylhydrazine hydrochloride (1.1 eq) to the solution. Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reaction: Heat the mixture to reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: After completion, allow the reaction mixture to cool to room temperature. A precipitate may form. If not, slowly add cold water to the flask until a solid precipitates out.

-

Isolation: Collect the solid product by vacuum filtration, washing with cold ethanol to remove any unreacted starting materials.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure pyrazole derivative.

Analytical Characterization

Unambiguous characterization of the synthesized pyrazole derivatives is critical for structure elucidation and purity assessment.[11] A combination of spectroscopic techniques is essential.

Protocol: Standard Characterization Suite

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Prep: Dissolve 5-10 mg of the purified pyrazole derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[11]

-

¹H NMR: Provides information on the proton environment. The chemical shifts and coupling constants of the pyrazole ring protons are diagnostic.[11]

-

¹³C NMR: Confirms the carbon skeleton of the molecule.[12]

-

Rationale: NMR is the most powerful tool for confirming the regiochemistry of substitution on the pyrazole ring, a critical detail that synthetic methods can leave ambiguous. 2D NMR techniques (COSY, HSQC) can be used to confirm assignments.[11]

-

-

Mass Spectrometry (MS):

-

Method: Typically performed using Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Rationale: Provides the exact mass of the synthesized compound, confirming its elemental composition. Fragmentation patterns can offer additional structural clues.[13]

-

-

Infrared (IR) Spectroscopy:

-

Method: The sample is analyzed as a solid (KBr pellet) or thin film.

-

Rationale: Identifies the presence of key functional groups. For pyrazoles, characteristic bands for C=N and C=C stretching in the 1580-1600 cm⁻¹ region are expected.[14]

-

Part 3: The Pyrazole Core in Action - Key Therapeutic Targets

The true measure of the pyrazole scaffold is its success in delivering clinically effective drugs. We will examine three case studies, each representing a different major drug target class.

Case Study A: Anti-inflammatory Agents (COX-2 Inhibitors)

Lead Compound: Celecoxib (Celebrex®)

Mechanism of Action: Celecoxib is a selective non-steroidal anti-inflammatory drug (NSAID) that targets the cyclooxygenase-2 (COX-2) enzyme.[15][16] COX enzymes convert arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[17] While COX-1 is constitutively expressed and has protective functions (e.g., in the stomach lining), COX-2 is induced at sites of inflammation.[18] Celecoxib's diaryl-substituted pyrazole structure allows it to selectively bind to the larger active site of the COX-2 isoform.[16] The key to this selectivity is its sulfonamide side chain, which binds to a hydrophilic side pocket present in COX-2 but not COX-1.[16][17] This selective inhibition reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[16][18]

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. ijtsrd.com [ijtsrd.com]

- 14. jocpr.com [jocpr.com]

- 15. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Celecoxib - Wikipedia [en.wikipedia.org]

- 17. news-medical.net [news-medical.net]

- 18. What is the mechanism of Celecoxib? [synapse.patsnap.com]

Methodological & Application

Application Note & Synthesis Protocol: Preparation of 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive, two-part protocol for the synthesis of 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine, a valuable heterocyclic building block. The synthesis begins with the classic Knorr pyrazole synthesis via the cyclocondensation of 3-ethyl-2,4-pentanedione with hydrazine hydrate to form the 4-ethyl-3,5-dimethyl-1H-pyrazole core. The second stage involves a regioselective N-alkylation of the pyrazole intermediate using N-(2-bromoethyl)phthalimide, followed by a robust deprotection step using hydrazine hydrate to yield the target primary amine. This guide emphasizes the rationale behind procedural choices, safety considerations, and methods for purification and characterization.

Synthesis Overview & Rationale

The synthesis of pyrazole derivatives is a cornerstone of medicinal chemistry due to their prevalence in pharmacologically active compounds. The target molecule, this compound, incorporates a substituted pyrazole ring linked to a flexible ethylamine sidechain, making it an ideal scaffold for further elaboration in drug discovery programs.

The chosen synthetic strategy is a robust and logical sequence:

-

Pyrazole Ring Formation: The Knorr pyrazole synthesis is a highly reliable and straightforward method for constructing the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2][3][4] Using the symmetrical 3-ethyl-2,4-pentanedione ensures the formation of a single pyrazole product, 4-ethyl-3,5-dimethyl-1H-pyrazole, avoiding the regioselectivity issues that can arise with unsymmetrical diketones.[5]

-

N-Alkylation and Deprotection: Introducing the ethanamine sidechain is achieved via a Gabriel synthesis variant. The pyrazole nitrogen is first alkylated with N-(2-bromoethyl)phthalimide. The phthalimide group serves as an excellent protecting group for the primary amine, preventing side reactions. Subsequent deprotection with hydrazine hydrate efficiently cleaves the phthalimide to release the desired primary amine.[6][7] This two-step sequence is a classic and high-yielding method for installing a protected primary amine.

Below is a diagram illustrating the overall synthetic workflow.

Caption: Synthetic workflow for the target compound.

Materials and Equipment

Reagents and Chemicals

| Reagent | CAS No. | Formula | MW ( g/mol ) | Supplier | Notes |

| 3-Ethyl-2,4-pentanedione | 1540-34-7 | C₇H₁₂O₂ | 128.17 | Sigma-Aldrich | [8][9][10] Mixture of tautomers, 98% purity. |

| Hydrazine Hydrate | 7803-57-8 | H₆N₂O | 50.06 | Sigma-Aldrich | ~64% Hydrazine in H₂O. Corrosive and toxic. |

| N-(2-Bromoethyl)phthalimide | 574-98-1 | C₁₀H₈BrNO₂ | 254.08 | Sigma-Aldrich | Lachrymator. |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 | Fisher Scientific | Anhydrous, fine powder. |

| Ethanol (EtOH) | 64-17-5 | C₂H₆O | 46.07 | VWR | Anhydrous, 200 proof. |

| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Sigma-Aldrich | Anhydrous. |

| Diethyl Ether (Et₂O) | 60-29-7 | C₄H₁₀O | 74.12 | Fisher Scientific | Anhydrous. |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | VWR | ACS Grade. |

| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | Fisher Scientific | Anhydrous. |

| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | Sigma-Aldrich | Concentrated, ~37%. |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | Fisher Scientific | Saturated aqueous solution. |

| Silica Gel | 112926-00-8 | SiO₂ | 60.08 | Sorbent Technologies | 230-400 mesh for column chromatography. |

Equipment

-

Round-bottom flasks (50 mL, 100 mL, 250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bars

-

Heating mantle or oil bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glass funnel and filter paper

-

Column chromatography setup

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Analytical balance

-

NMR spectrometer, Mass spectrometer, and Melting Point Apparatus for characterization

-

TLC plates (silica gel 60 F₂₅₄)

Detailed Experimental Protocol

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Hydrazine hydrate is highly toxic and corrosive; handle with extreme care.

Part A: Synthesis of 4-Ethyl-3,5-dimethyl-1H-pyrazole

This procedure is based on the well-established Knorr cyclocondensation reaction.[1][2]

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-ethyl-2,4-pentanedione (10.0 g, 78.0 mmol).

-

Reagent Addition: Add 30 mL of anhydrous ethanol to the flask and stir to dissolve the diketone. Slowly add hydrazine hydrate (4.0 mL, ~80 mmol, ~1.05 eq.) dropwise to the stirring solution. The addition is mildly exothermic.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting diketone should be consumed, and a new, more polar spot corresponding to the pyrazole product should appear.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting oil, add 50 mL of dichloromethane (DCM) and 50 mL of water. Transfer the mixture to a separatory funnel. Shake well and allow the layers to separate.

-

Collect the organic layer. Wash the organic layer with 50 mL of brine (saturated NaCl solution).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product as a pale yellow oil or low-melting solid.

-

Purification (Optional): The crude product is often of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation or column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).

-

Expected Yield: 8.5 - 9.5 g (80-90%).

-

Characterization: The structure should be confirmed by ¹H NMR and Mass Spectrometry.

-

Part B: Synthesis of this compound

This part involves the N-alkylation of the pyrazole followed by phthalimide deprotection.[11][6]

-

N-Alkylation Setup: To a 250 mL round-bottom flask, add the 4-ethyl-3,5-dimethyl-1H-pyrazole (8.0 g, 64.4 mmol) from Part A, N-(2-bromoethyl)phthalimide (17.9 g, 70.8 mmol, 1.1 eq.), and anhydrous potassium carbonate (13.4 g, 96.6 mmol, 1.5 eq.).

-

Solvent Addition: Add 100 mL of anhydrous DMF. The choice of a polar aprotic solvent like DMF is crucial for facilitating this Sₙ2 reaction.

-

Alkylation Reaction: Heat the suspension to 80°C with vigorous stirring for 12-16 hours. Monitor the reaction by TLC (30% ethyl acetate in hexanes) for the disappearance of the starting pyrazole.

-

Work-up of Protected Intermediate: Cool the reaction mixture to room temperature. Pour the mixture into 400 mL of cold water with stirring. A precipitate (the phthalimide-protected intermediate) will form.

-

Filter the solid product using a Büchner funnel, wash thoroughly with water, and then with a small amount of cold diethyl ether to aid in drying. Dry the solid under vacuum.

-

Deprotection Setup: Transfer the dried phthalimide-protected intermediate to a 250 mL round-bottom flask. Add 120 mL of ethanol and a magnetic stir bar.

-

Hydrazine Addition: Warm the suspension gently to achieve better solubility. Add hydrazine hydrate (6.5 mL, ~130 mmol, ~2.0 eq.) dropwise. The use of excess hydrazine ensures complete cleavage of the phthalimide group.[7][12]

-

Deprotection Reaction: Heat the mixture to reflux for 4-6 hours. During this time, a dense white precipitate (phthalhydrazide) will form.

-

Work-up and Isolation: Cool the reaction to room temperature. Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.

-

Acidification and Purification: Transfer the filtrate to a beaker and cool in an ice bath. Slowly add concentrated HCl until the pH is ~1-2 to form the hydrochloride salt of the product amine.

-

Remove the ethanol via rotary evaporation. The resulting residue contains the product as its HCl salt.

-

To obtain the free amine, dissolve the residue in a minimal amount of water and basify to pH >12 with 50% NaOH solution.

-

Extract the aqueous layer three times with 50 mL portions of DCM.

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound, as an oil.

-

Expected Yield: 6.8 - 8.4 g (60-75% over two steps).

-